N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with N-methylpyridin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(3,4,5-trimethoxybenzyl)amine
- N-Methyl-N-(2,3,4-trimethoxyphenethyl)amine
- N-Methyl-N-(2,3,4-trimethoxyphenyl)amine
Uniqueness
N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trimethoxybenzyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N2O3/c1-18(13-6-5-9-17-10-13)11-12-7-8-14(19-2)16(21-4)15(12)20-3/h5-10H,11H2,1-4H3 |
InChI Key |
HUYVWIQLSYVLSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.